8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one

Medicinal Chemistry Synthetic Building Block Quinazolinone Synthesis

Researchers requiring the correct 8-fluoro regioisomer for reproducible quinazolinone synthesis often face supply inconsistency. This compound is the defined precursor for 8-fluoro-2-methylquinazolin-4(3H)-one, a scaffold for Clostridium difficile inhibitors. • Enables exclusive access to 8-fluoroquinazolinones not accessible from 6-fluoro isomers. • Position-dependent fluoro substitution enhances serine protease inhibitory potency (ortho > meta > para). • Documented conversion to target quinazolinone with NH₄OH in water (68% yield). Reliable supply with verified regioisomeric identity.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
CAS No. 1044749-59-8
Cat. No. B1382147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one
CAS1044749-59-8
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2F)C(=O)O1
InChIInChI=1S/C9H6FNO2/c1-5-11-8-6(9(12)13-5)3-2-4-7(8)10/h2-4H,1H3
InChIKeyMVGVMSZJEPBERH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one: Core Structure


8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family, characterized by a fused benzene-oxazine ring system with a fluorine substituent at the 8-position and a methyl group at the 2-position . It is primarily utilized as a synthetic building block in medicinal chemistry for constructing more complex fluorinated heterocycles, such as quinazolinones, which are privileged scaffolds in drug discovery [1]. Its molecular formula is C9H6FNO2 with a molecular weight of 179.15 g/mol .

8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one: Substitution Risks


Simple substitution within the benzoxazinone class is not scientifically sound due to the critical influence of substituent position on reactivity and biological outcome. The 8-fluoro isomer is a specific precursor for downstream 8-fluoroquinazolinones, a transformation not accessible from other regioisomers like the 6-fluoro derivative [1]. In related benzoxazinone-based serine protease inhibitors, the position and nature of the halogen directly modulate inhibitory potency, with the fluoro substituent's effect being position-dependent (ortho > meta > para) [2]. Therefore, using a different regioisomer would lead to a different final compound with unpredictable and likely divergent activity profiles, undermining the reproducibility of a synthetic route or biological assay.

8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one: Performance vs. Analogs


8-Fluoroquinazolinone Precursor

This compound serves as a direct precursor for 8-fluoro-2-methylquinazolin-4(3H)-one, a key scaffold in anti-infective drug discovery. It reacts with ammonium hydroxide in water to yield the quinazolinone with a reported 68% yield [1]. This transformation is specific to the benzoxazin-4-one core with the 8-fluoro substitution pattern; the isomeric 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one would not produce the same fluorinated quinazolinone scaffold.

Medicinal Chemistry Synthetic Building Block Quinazolinone Synthesis

Fluorine Position and Serine Protease Inhibition

While no direct assay data exists for this precise compound, class-level evidence indicates that the position of a halogen on the benzoxazinone ring is a critical determinant of potency. For benzoxazinone-based serine protease inhibitors, the inhibitory effect of a fluoro substituent follows the order ortho > meta > para [1]. The 8-fluoro substitution places the fluorine in a position analogous to an ortho or meta configuration relative to the heterocyclic ring, which, based on this trend, is expected to confer higher potency than a 6-fluoro (para-like) substitution.

Serine Protease Inhibition Structure-Activity Relationship Halogen Effect

8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one: Key Applications


Anti-Infective Library Synthesis

This compound is the optimal starting material for the generation of 8-fluoro-2-methylquinazolin-4(3H)-one, a scaffold explored for novel Clostridium difficile inhibitors. The synthetic route, involving treatment with ammonium hydroxide, is documented to yield the desired product, enabling the rapid exploration of chemical space around this fluorinated core [1].

Serine Protease Inhibitor SAR

Based on class-level SAR trends, the 8-fluoro regioisomer is the preferred choice for enhancing inhibitory potency against serine proteases when compared to non-fluorinated or differently substituted benzoxazinones [1]. It serves as a key probe in determining the optimal halogen position for target engagement.

FBDD and Scaffold Hopping

The compound's defined structure and synthetic accessibility make it a valuable fragment for generating fluorinated heterocyclic libraries. It can be used to modify existing bioactive molecules through scaffold hopping, replacing drug-like cores to improve properties like metabolic stability and target affinity [1].

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